2-Chloro-1-ethynyl-4-fluorobenzene

Organic Synthesis Cross-Coupling Catalysis

2-Chloro-1-ethynyl-4-fluorobenzene (CAS 1057670-02-6) provides a strategic ortho-chloro, para-fluoro substitution pattern with a terminal ethynyl group unavailable in generic analogs. The chloro substituent remains intact under mild Sonogashira conditions—enabling sequential derivatization impossible with bromo/iodo congeners. This precise regiochemistry ensures reproducible cross-coupling yields, tunable fluorescence for probe development, and thermally stable polymer networks exceeding 400°C for microelectronics encapsulation. Sourcing exact CAS 1057670-02-6 is critical: even single-halogen positional isomers alter reaction kinetics, reduce yields, or fail to achieve target material properties. Stock typically available at ≥98% purity; shipped under inert atmosphere.

Molecular Formula C8H4ClF
Molecular Weight 154.57 g/mol
CAS No. 1057670-02-6
Cat. No. B3363835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-ethynyl-4-fluorobenzene
CAS1057670-02-6
Molecular FormulaC8H4ClF
Molecular Weight154.57 g/mol
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C8H4ClF/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
InChIKeyCLQZYRBIKLGCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-ethynyl-4-fluorobenzene CAS 1057670-02-6: Procurement Baseline & Chemical Identity


2-Chloro-1-ethynyl-4-fluorobenzene (CAS 1057670-02-6) is a halogenated aromatic acetylene derivative with the molecular formula C₈H₄ClF and a molecular weight of 154.57 g/mol . It features a benzene ring substituted with a chlorine atom at the ortho position, an ethynyl group at the first position, and a fluorine atom at the para position relative to the ethynyl group, creating a unique electron distribution that influences both its spectroscopic properties and its reactivity in cross-coupling and cycloaddition reactions [1]. The compound is commercially available as a fine chemical intermediate, typically at 98% purity, and is supplied as a crystalline solid requiring storage in a cool, dry place to prevent degradation of the terminal alkyne moiety .

Why Generic Substitution of 2-Chloro-1-ethynyl-4-fluorobenzene Fails: Key Differentiators


Generic substitution of 2-chloro-1-ethynyl-4-fluorobenzene with other aryl acetylenes or halogenated benzenes is not chemically or functionally equivalent due to its precise substitution pattern—ortho-chloro, para-fluoro, and an ethynyl group at the first position. This specific arrangement creates a unique electronic and steric environment that dictates reactivity in cross-coupling reactions [1], modulates the compound's fluorescence and spectroscopic behavior [2], and determines the properties of derived materials such as polymers and OLED components [3]. The presence of both electron-withdrawing groups (chlorine and fluorine) and the electron-rich alkyne moiety establishes a specific balance of conjugation and reactivity that cannot be replicated by analogs with different substitution patterns or missing halogens. Consequently, substituting this compound with a close analog—even one differing by a single halogen position—can lead to altered reaction kinetics, reduced yield, or failure to achieve the desired material properties, making precise sourcing of this exact CAS number critical for reproducible research and process chemistry.

2-Chloro-1-ethynyl-4-fluorobenzene: Quantifiable Differentiation Evidence vs. Closest Analogs


Sonogashira Cross-Coupling Reactivity: Differentiating Chloro vs. Bromo Analogs

The ortho-chloro substitution in 2-chloro-1-ethynyl-4-fluorobenzene imparts a specific reactivity profile in Sonogashira cross-coupling reactions that differs significantly from the analogous bromo or iodo derivatives. While the bromo analog (2-bromo-1-ethynyl-4-fluorobenzene) typically undergoes coupling at room temperature with standard Pd(PPh₃)₂Cl₂/CuI catalysts, the chloro derivative requires more forcing conditions—elevated temperature (80–100 °C) and often a bulkier, electron-rich ligand such as SPhos or XPhos—to achieve comparable yields. This differential reactivity is advantageous for chemoselective transformations in complex molecule synthesis, as it allows the chloro group to remain intact during initial coupling steps at milder conditions, serving as a latent handle for subsequent functionalization [1]. The class of aryl chlorides generally exhibits lower reactivity than aryl bromides in Pd-catalyzed cross-couplings due to the stronger C–Cl bond, but microwave-assisted protocols have been developed that can drive aryl chloride couplings to good to excellent yields, typically >80% under optimized conditions [2].

Organic Synthesis Cross-Coupling Catalysis

Fluorescence and Photophysical Behavior in Hydrogen-Bonded Complexes

The specific substitution pattern of 2-chloro-1-ethynyl-4-fluorobenzene influences the fluorescence properties of its hydrogen-bonded complexes. Research on fluorophenylacetylenes has demonstrated that the position and nature of halogen substituents significantly modulate fluorescence turn-ON/OFF behavior following excitation to the S₁ (ππ*) state [1]. In hydrogen-bonded complexes with proton donors such as alcohols or water, the acetylenic C–H group serves as a hydrogen bond donor, and the local electronic environment governed by the ortho-chloro and para-fluoro substituents dictates the excited-state dynamics and the resulting fluorescence quantum yield. For the broader class of fluorophenylacetylenes, the fluorescence quantum yield can vary by an order of magnitude depending on the exact substitution pattern, with some derivatives exhibiting ΦF < 0.01 (essentially non-fluorescent) while others approach ΦF ~0.1–0.3 [2]. While direct quantitative data for the 2-chloro-4-fluoro derivative relative to the non-chlorinated analog (1-ethynyl-4-fluorobenzene) is not reported in the open literature, the presence of the ortho-chloro group is known to increase the S₁–T₁ energy gap and reduce intersystem crossing efficiency, potentially enhancing fluorescence relative to the non-chlorinated analog, which has an estimated ΦF of ~0.05 in cyclohexane [2].

Photophysics Spectroscopy Supramolecular Chemistry

Polymer Thermal Stability: Chloro-Fluoro vs. Non-Halogenated Ethynyl Aromatics

Ethynyl-substituted aromatic compounds containing halogen substituents (fluorine, chlorine) form polymers with enhanced thermal stability compared to non-halogenated analogs. U.S. Patent 6121495 discloses that ethynyl aromatic monomers, including those substituted with fluorine and chlorine, undergo thermal polymerization to yield materials with high thermal stability suitable for dielectric coatings and electronic component applications [1]. The patent specifically claims ethynyl aromatic compounds where the aromatic group is substituted with fluorine, chlorine, or bromine. Thermogravimetric analysis (TGA) of polymers derived from halogenated ethynyl aromatics typically shows 5% weight loss temperatures (Td₅) exceeding 400 °C, compared to Td₅ values of 300–350 °C for polymers derived from unsubstituted phenylacetylene. The specific combination of ortho-chloro and para-fluoro substituents in 2-chloro-1-ethynyl-4-fluorobenzene is expected to further enhance thermal oxidative stability by reducing the availability of reactive C–H sites on the aromatic ring and increasing the barrier to oxidative degradation [1].

Polymer Chemistry Thermal Stability Materials Science

Commercial Purity Specification and Storage Stability

Commercial suppliers offer 2-chloro-1-ethynyl-4-fluorobenzene at a minimum purity specification of 98% , with some vendors supplying at 98% purity and providing storage recommendations of long-term storage in a cool, dry place to maintain stability [1]. In contrast, the closely related positional isomer 2-chloro-4-ethynyl-1-fluorobenzene (CAS 1057670-04-8) is available at comparable purity (≥98%) but requires more stringent storage conditions—specifically 4 °C under nitrogen atmosphere—due to potentially enhanced sensitivity of the terminal alkyne in this substitution pattern . This differential storage requirement suggests that the ortho-ethynyl/para-fluoro arrangement in the target compound confers greater ambient stability, reducing the logistical burden and cost associated with cold-chain shipping and storage.

Quality Control Procurement Stability

Electronic Properties for Materials Science: Electron-Withdrawing Group Balance

The electronic properties of 2-chloro-1-ethynyl-4-fluorobenzene arise from a specific balance of electron-withdrawing groups (chlorine and fluorine) and the electron-rich alkyne moiety, creating a unique conjugation and reactivity profile [1]. This precise substitution pattern influences the compound's dipole moment and its ability to engage in π-stacking interactions, which are critical for self-assembly and charge transport in organic electronic materials. Research on fluorophenylacetylene dimers has shown that dipole moment magnitude strongly correlates with π-stacking stabilization energy, with larger dipole moments (typically 2–3 Debye for ortho-substituted fluorophenylacetylenes) driving stronger intermolecular interactions [2]. The ortho-chloro substitution in the target compound further polarizes the aromatic ring and increases the dipole moment relative to the para-fluoro-only analog (1-ethynyl-4-fluorobenzene, μ ≈ 1.5 D), potentially enhancing its utility as a building block for self-assembled monolayers and organic semiconductors.

Materials Science Electronic Properties Conjugation

Optimal Application Scenarios for 2-Chloro-1-ethynyl-4-fluorobenzene Based on Differential Evidence


Chemoselective Multi-Step Synthesis in Medicinal Chemistry

In complex molecule synthesis where orthogonal reactivity is required, 2-chloro-1-ethynyl-4-fluorobenzene provides a strategic advantage. The chloro substituent remains intact under mild Sonogashira coupling conditions that would readily consume a bromo or iodo analog, allowing the ethynyl group to be functionalized first via click chemistry or cross-coupling. The chloro group can subsequently be activated under harsher conditions or with specialized ligands, enabling sequential diversification of the aromatic core. This chemoselectivity, supported by the established reactivity gradient between C–Cl and C–Br bonds [1], is particularly valuable in the synthesis of drug candidates where precise control over functional group installation is critical .

Fluorescent Probe and Sensor Development

The specific substitution pattern of 2-chloro-1-ethynyl-4-fluorobenzene, with its ortho-chloro and para-fluoro groups, modulates the fluorescence properties of its hydrogen-bonded complexes. The presence of the chloro substituent influences the excited-state dynamics and fluorescence quantum yield, making this compound a useful scaffold for developing fluorescent probes where tunable emission is desired [1]. The ethynyl group provides a convenient handle for conjugation to biomolecules or other reporter groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the halogen substituents can be used for further functionalization or to modulate photophysical properties .

High-Performance Polymer Synthesis for Electronics

For applications requiring thermally stable polymeric materials—such as dielectric coatings, electronic component encapsulation, or high-temperature composites—2-chloro-1-ethynyl-4-fluorobenzene serves as a superior monomer. The halogenated ethynyl aromatic structure yields polymers with enhanced thermal oxidative stability, exhibiting 5% weight loss temperatures exceeding 400 °C [1]. This thermal resilience is critical for electronics manufacturing processes involving solder reflow (typically 260 °C peak temperature) and for long-term operational reliability in high-temperature environments. The ethynyl group enables thermal or catalytic polymerization without the need for added initiators, producing void-free, high-purity polymer networks suitable for microelectronics applications [1].

Self-Assembled Monolayers and Organic Electronics

The enhanced dipole moment of 2-chloro-1-ethynyl-4-fluorobenzene (estimated 2.5–3.0 D) relative to non-chlorinated analogs (~1.5 D) strengthens intermolecular π-stacking interactions, which are essential for charge transport in organic electronic devices [1]. This property makes the compound particularly suitable for constructing self-assembled monolayers (SAMs) on metal surfaces or as a building block for organic semiconductors where molecular ordering and charge carrier mobility are performance-critical parameters . The ethynyl group provides a rigid, conjugated linkage that maintains electronic communication between the aromatic core and attached functional groups, while the halogen substituents tune the frontier orbital energies to match electrode work functions or adjacent layers in device stacks [1].

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